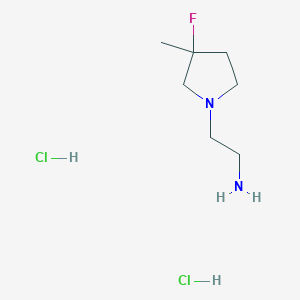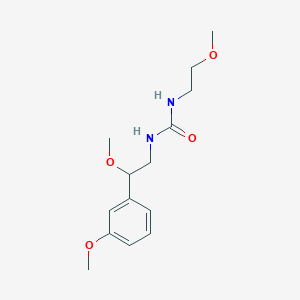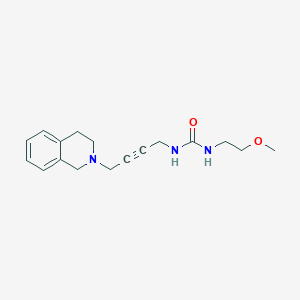![molecular formula C13H13NO5S B2547856 6,7-dimethoxy-5-oxo-2,3,5,9b-tetrahydrothiazolo[2,3-a]isoindole-3-carboxylic acid CAS No. 1170695-07-4](/img/structure/B2547856.png)
6,7-dimethoxy-5-oxo-2,3,5,9b-tetrahydrothiazolo[2,3-a]isoindole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-5-oxo-2,3,5,9b-tetrahydrothiazolo[2,3-a]isoindole-3-carboxylic acid is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of thiazoloisoindoles, which are characterized by a fused ring system containing both thiazole and isoindole moieties. The presence of methoxy groups and a carboxylic acid functional group further enhances its chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary target of 6,7-Dimethoxy-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid is the CYP51 enzyme . This enzyme plays a crucial role in the biosynthesis of sterols, which are vital components of cellular membranes.
Mode of Action
The compound interacts with the CYP51 enzyme, inhibiting its function . This interaction disrupts the normal biosynthesis of sterols, leading to alterations in the structure and function of cellular membranes.
Biochemical Pathways
The inhibition of the CYP51 enzyme by 6,7-Dimethoxy-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid affects the sterol biosynthesis pathway . This disruption can lead to downstream effects such as impaired cell growth and proliferation.
Result of Action
The molecular and cellular effects of 6,7-Dimethoxy-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid’s action include the disruption of cellular membrane structure and function, which can lead to impaired cell growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-5-oxo-2,3,5,9b-tetrahydrothiazolo[2,3-a]isoindole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate thiazole and isoindole precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases as catalysts, along with specific temperature and pressure settings to facilitate the formation of the desired fused ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-5-oxo-2,3,5,9b-tetrahydrothiazolo[2,3-a]isoindole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new alkyl or aryl groups.
Scientific Research Applications
6,7-Dimethoxy-5-oxo-2,3,5,9b-tetrahydrothiazolo[2,3-a]isoindole-3-carboxylic acid has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties
Medicine: Research has explored its potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of bacterial and fungal infections
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-5-oxo-2,3,5,9b-tetrahydrothiazolo[2,3-a]isoindole-3-1,1-dioxide: This compound has similar structural features but includes an additional dioxide group, which may alter its chemical properties and biological activities
Other Thiazoloisoindole Derivatives:
Uniqueness
The uniqueness of 6,7-dimethoxy-5-oxo-2,3,5,9b-tetrahydrothiazolo[2,3-a]isoindole-3-carboxylic acid lies in its specific combination of functional groups and fused ring system, which confer distinct chemical reactivity and biological activity. Its potential as a versatile building block in synthetic chemistry and its promising antimicrobial properties make it a valuable compound for further research and development.
Properties
IUPAC Name |
6,7-dimethoxy-5-oxo-3,9b-dihydro-2H-[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5S/c1-18-8-4-3-6-9(10(8)19-2)11(15)14-7(13(16)17)5-20-12(6)14/h3-4,7,12H,5H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCRTXNWLFIBNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3N(C2=O)C(CS3)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 3-[(2-benzoylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2547773.png)

![2-cyano-N-(2-fluorophenyl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide](/img/structure/B2547778.png)



![1-(4-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B2547785.png)
![3-cyano-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2547786.png)
![N-([2,4'-bipyridin]-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2547788.png)
![2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2547790.png)
![N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2547792.png)

![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(thiolan-3-yl)-1,4-diazepane](/img/structure/B2547794.png)

